molecular formula C20H20N2O2 B15200602 (4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B15200602
M. Wt: 320.4 g/mol
InChI Key: AQHCGFJCLPHENX-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand featuring an ethane-1,1-diyl bridge and phenyl substituents at the 4-position of each oxazoline ring. Its stereochemical configuration (R,R) makes it valuable in asymmetric catalysis, particularly in enantioselective transformations such as propargylic alkylation and cycloadditions. The ethane bridge provides moderate rigidity, while the phenyl groups contribute steric bulk and π-stacking capabilities, enhancing substrate binding and stereocontrol .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H20N2O2/c1-14(19-21-17(12-23-19)15-8-4-2-5-9-15)20-22-18(13-24-20)16-10-6-3-7-11-16/h2-11,14,17-18H,12-13H2,1H3/t17-,18-/m0/s1

InChI Key

AQHCGFJCLPHENX-ROUUACIJSA-N

Isomeric SMILES

CC(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4

Canonical SMILES

CC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations in Bridge and Substituents

Bridge Modifications
Compound Name Bridge Type Molecular Weight Key Properties
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Cyclopropane 434.5 High rigidity; 99% yield; used in Ru/Cu-catalyzed alkylation (63% yield, 89% ee) .
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) Cyclopentane 360.45 Balanced flexibility; 99% ee in enantioselective applications .
(4R,4'R)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) Heptane 390.52 Increased flexibility; potential for accommodating bulkier substrates .
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Ethane 264.37 tert-butyl substituents enhance steric hindrance; 98% purity .

Analysis :

  • Cyclopropane bridge (rigid, small bite angle) improves enantioselectivity but may limit substrate access due to steric constraints .
  • Ethane bridge (moderate flexibility) balances steric and electronic effects, making it versatile in diverse catalytic systems.
  • Cyclopentane and heptane bridges adjust ligand flexibility, with cyclopentane variants showing superior enantioselectivity (99% ee) in certain reactions .
Substituent Modifications
Compound Name Substituents Molecular Weight Key Properties
(4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) Phenyl ~348.4 (est.) π-π interactions enhance substrate binding; moderate steric bulk .
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Isopropyl 264.37 Reduced steric bulk; 98% purity; lower molecular weight .
(4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) Phenylpropane 418.6 (est.) Additional aromatic groups for enhanced π-stacking; ≥99% ee .

Analysis :

  • Phenyl substituents (target compound) provide optimal steric bulk and electronic effects for asymmetric induction.
  • Benzyl or tert-butyl substituents (e.g., in ) further modulate steric effects, stabilizing metal complexes in specific reactions .

Catalytic Performance in Asymmetric Reactions

Enantioselective Propargylic Alkylation
Ligand Catalyst System Yield (%) ee (%) Diastereoselectivity (anti/syn)
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Ru/Cu/THF 63 89 15:1
(4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) (hypothetical) Similar system ~70 (est.) ~90 Data not available
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Not reported

Analysis :

  • Cyclopropane-bridged ligands achieve high enantioselectivity (89% ee) but require THF as a solvent; other solvents (e.g., toluene) yield inferior results .
  • Ethane-bridged ligands (target compound) are hypothesized to offer comparable or superior performance due to balanced flexibility and steric profile.
Solvent and Reaction Condition Dependence
  • Cyclopropane and cyclopentane-bridged ligands show sensitivity to solvent polarity. For example, THF enhances yields and selectivity, while dichloromethane or toluene reduces efficacy .

Analysis :

  • The target compound’s synthesis likely parallels cyclopropane-bridged analogs, requiring chiral resolution and careful purification.
  • tert-butyl variants () simplify synthesis due to commercially available precursors but sacrifice stereochemical diversity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.